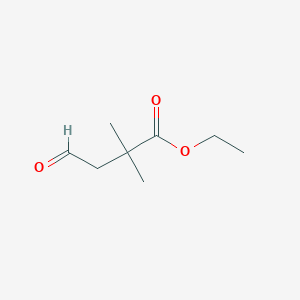

Ethyl 2,2-dimethyl-4-oxobutanoate

Description

Contextualization within Ketoester Chemistry and Derivatives

Ketoesters are a significant class of organic compounds that feature both a ketone and an ester functional group. They are broadly categorized based on the relative position of the keto group to the ester's carbonyl carbon. The most common are β-ketoesters (3-oxoesters), which are prized for the acidity of the α-hydrogen located between the two carbonyl groups, making them excellent nucleophiles in reactions like the acetoacetic ester synthesis. sigmaaldrich.com

Ethyl 2,2-dimethyl-4-oxobutanoate, however, is a γ-ketoester (a 4-oxoester). A crucial structural feature is the presence of a gem-dimethyl group at the α-position (C2). This substitution has a profound impact on its reactivity compared to typical ketoesters:

Blocked α-Position : The two methyl groups at the C2 position mean there are no α-hydrogens. This completely prevents the formation of an enolate at this position, rendering it inactive in typical base-catalyzed condensation and alkylation reactions that are characteristic of other ketoesters. sigmaaldrich.com

Isolated Aldehyde Functionality : The primary reactive site for nucleophilic attack, aside from the ester carbonyl, is the aldehyde group at C4. This makes the compound a carrier of a specific aldehyde-containing fragment.

The chemistry of ketoesters is foundational to organic synthesis, with reactions like the Claisen condensation being a classic method for forming β-ketoesters. bldpharm.comnih.gov The synthesis of γ-ketoesters like this compound requires different strategic approaches, often involving Michael additions or reactions with specific synthons.

Strategic Importance of this compound as a Synthetic Building Block

The strategic value of this compound lies in its unique combination of functional groups and its specific substitution pattern. It serves as a versatile four-carbon building block in complex organic synthesis. Its importance can be attributed to several factors:

Masked Functionality : The aldehyde can be protected, allowing the ester to be manipulated, or vice versa, enabling sequential and controlled reaction pathways.

Specific Reactivity : Due to the blocked α-position, reactions can be directed specifically to the aldehyde or ester groups without the side reactions common to other ketoesters. For instance, it can undergo Wittig reactions, reductions, or reductive aminations at the aldehyde position with high selectivity.

Introduction of Quaternary Centers : The 2,2-dimethyl moiety represents a quaternary carbon center, a structural motif present in many complex natural products and pharmaceuticals. Using this compound as a starting material directly incorporates this feature into a target molecule.

While specific, high-yield synthetic routes to complex molecules using this compound are not widely documented in mainstream literature, its structure makes it an interesting precursor for synthesizing heterocyclic compounds (e.g., through condensation reactions involving the aldehyde) or complex acyclic structures. For example, its derivatives, such as Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate, demonstrate its use in building more elaborate molecular frameworks. nih.gov

Historical Development and Evolution of Research on Carbonyl-Containing Esters

The study of carbonyl-containing esters is deeply rooted in the history of organic chemistry. Early research in the 19th century focused on the synthesis and reactions of simple esters and ketones, leading to the discovery of foundational reactions.

The Claisen Condensation : Discovered in the late 1880s, this reaction provided the first reliable method for synthesizing β-ketoesters, which became workhorse molecules for carbon-carbon bond formation. bldpharm.com

Acetoacetic Ester Synthesis : This method, developed shortly after, showcased the synthetic utility of β-ketoesters for producing a wide variety of ketones and carboxylic acids. sigmaaldrich.com

As synthetic chemistry evolved in the 20th century, the focus expanded to include more complex substrates and catalytic methods. The development of organometallic chemistry, particularly with palladium, brought about a new generation of reactions for ketoesters and their derivatives in the latter half of the century. bldpharm.com Research into controlling reactivity at different positions within a molecule (chemoselectivity) became a central theme, leading to the development of protecting groups and highly selective reagents. The synthesis of molecules with specific substitution patterns, such as the quaternary center in this compound, became an important benchmark for new synthetic methods.

Current Research Landscape and Emerging Trends Pertaining to Ketone-Ester Systems

The contemporary research landscape for ketone-ester systems is focused on efficiency, selectivity, and sustainability. A major frontier is the activation of traditionally unreactive bonds.

A significant trend is the development of C-H bond functionalization . For decades, the reactive sites in ketones and esters were limited to the carbonyl carbon and the α-position. However, recent breakthroughs have enabled the functionalization of previously inaccessible C-H bonds. Research published in early 2025 by chemists at Scripps Research demonstrated a novel method using cationic palladium complexes to functionalize the β-C−H bonds of ketones and esters. nist.gov This approach dramatically expands the synthetic possibilities, allowing for the creation of more complex molecules from simpler starting materials in fewer steps. nist.gov This makes the production of key pharmaceutical compounds quicker, more cost-effective, and more environmentally friendly. nist.gov

While this specific research has not yet been applied to this compound, it represents a paradigm shift. Such methods could potentially be adapted to selectively functionalize the C3 position (the β-position to the ester) of this molecule, further enhancing its utility as a synthetic building block. Other emerging areas include photoredox catalysis and biocatalysis, which offer new ways to perform selective transformations on multifunctional molecules like ketoesters under mild conditions.

Scope and Objectives of Advanced Research Paradigms for this compound

The apparent scarcity of dedicated research on this compound suggests that its full potential as a synthetic tool remains largely untapped. Advanced research paradigms should focus on the following objectives:

Development of Efficient and Stereoselective Syntheses : Establishing high-yield, scalable, and enantioselective methods to produce the compound and its derivatives is a primary objective. This would make it more accessible for broader use in research and industry.

Exploration of Novel Transformations : Applying modern synthetic methods, such as the aforementioned C-H activation catalysis, to this specific substrate could unlock new reaction pathways. nist.gov Investigating its behavior in multicomponent reactions or catalytic cascade sequences could lead to the rapid assembly of complex molecular architectures.

Application in Target-Oriented Synthesis : A key goal is to demonstrate its utility by incorporating it into the synthesis of valuable target molecules, such as natural products, agrochemicals, or pharmaceutical intermediates. This would validate its strategic importance and drive further interest in its chemistry.

Physicochemical and Reactivity Profiling : A comprehensive study of its physical properties and a detailed mapping of its chemical reactivity with a wide range of modern reagents would provide a valuable database for synthetic chemists, enabling them to better predict its behavior and design new applications.

Structure

3D Structure

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

ethyl 2,2-dimethyl-4-oxobutanoate |

InChI |

InChI=1S/C8H14O3/c1-4-11-7(10)8(2,3)5-6-9/h6H,4-5H2,1-3H3 |

InChI Key |

LZSWQZUAUPWRST-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)CC=O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2,2 Dimethyl 4 Oxobutanoate

Classical Approaches to Beta-Ketoester Synthesis

Classical methods for the formation of β-keto esters have long been established in the field of organic chemistry. These reactions typically involve the formation of carbon-carbon bonds through the reactivity of ester enolates.

The Claisen condensation is a fundamental reaction for the synthesis of β-keto esters, involving the base-promoted reaction between two ester molecules. wikipedia.orglibretexts.org One ester must be enolizable, meaning it possesses an α-proton that can be removed to form an enolate. wikipedia.org The reaction is typically carried out using a strong base, such as sodium ethoxide, and requires a stoichiometric amount of base because the resulting β-keto ester is deprotonated, which drives the reaction to completion. wikipedia.orglibretexts.org

For the specific synthesis of Ethyl 2,2-dimethyl-4-oxobutanoate, a mixed or "crossed" Claisen condensation would be necessary. This involves the reaction of two different esters. youtube.com A potential route could involve the reaction of ethyl isobutyrate with an appropriate acylating agent in the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to prevent self-condensation of the acylating agent. wikipedia.org

The mechanism involves the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. youtube.com The subsequent loss of an alkoxide leaving group forms the β-keto ester. youtube.com

A key consideration in Claisen condensations is the choice of base. To avoid transesterification, the alkoxide base used typically corresponds to the alcohol portion of the ester. wikipedia.orgyoutube.com

The alkylation of enolates is a powerful tool for constructing carbon skeletons. libretexts.org For β-keto esters, the α-protons are particularly acidic due to the presence of two electron-withdrawing carbonyl groups, making enolate formation favorable. aklectures.comntu.edu.sg The acetoacetic ester synthesis is a classic example of this, where a β-keto ester is alkylated and then can be hydrolyzed and decarboxylated to yield a ketone. libretexts.orgntu.edu.sg

To synthesize this compound via this method, one could start with a simpler β-keto ester and introduce the gem-dimethyl groups via alkylation. For instance, ethyl acetoacetate (B1235776) could be doubly alkylated with methyl halides using a base like sodium ethoxide. youtube.com However, controlling the regioselectivity of the second alkylation can be challenging.

A more controlled approach involves the use of dienolates. The formation of a dianion from a β-keto ester allows for selective alkylation at different positions. The more reactive enolate can be quenched with one electrophile, followed by reaction at the second nucleophilic site.

The use of enolate equivalents provides another synthetic avenue. These are reagents that, after reaction, can be converted into an enolate or have the same synthetic utility. This can help to overcome issues of regioselectivity and reactivity.

Organometallic and Transition Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has seen a surge in the use of organometallic reagents and transition metal catalysts to achieve transformations with high efficiency and selectivity.

Palladium catalysis has become a versatile tool in organic synthesis. nih.gov Palladium-catalyzed carbonylation reactions are effective for the synthesis of esters and ketones. liv.ac.uk One approach could involve the carbonylative coupling of an appropriate organometallic reagent with a suitable electrophile in the presence of carbon monoxide and a palladium catalyst. acs.org For example, the palladium-catalyzed coupling of arylboronic acids with carboxylic acid derivatives is a known method for synthesizing diaryl ketones. liv.ac.uk A similar strategy could potentially be adapted for the synthesis of β-keto esters.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are also powerful methods for C-C bond formation. researchgate.net While typically used for the arylation or vinylation of alkenes, variations of these reactions could be employed to construct the carbon skeleton of this compound. For instance, a palladium-catalyzed β-arylation of α-keto esters has been developed, providing access to β-aryl α-keto esters. nih.gov

Furthermore, palladium enolates, generated from allyl β-keto esters through decarboxylation, can undergo various transformations, including intramolecular aldol (B89426) condensations. nih.gov

Copper-catalyzed reactions have also emerged as valuable methods in organic synthesis. Copper(II)-catalyzed aerobic deacylation of substituted acetoacetate esters provides a route to β-stereogenic α-keto esters. nih.govnih.gov This method involves the alkylation or conjugate addition to acetoacetate esters, followed by the copper-catalyzed cleavage of the acetyl group. nih.gov

Copper-catalyzed conjugate addition reactions are also relevant. For example, a copper-catalyzed reductive aldolization–lactonization cascade reaction of α,β-unsaturated esters with keto esters has been developed. beilstein-journals.org This involves the in-situ generation of a copper hydride, which adds to the unsaturated ester, followed by an aldol reaction with the keto ester. beilstein-journals.org

Additionally, copper-catalyzed methods for the synthesis of β-keto esters from ethyl acyl acetates and halogenated hydrocarbons have been reported. google.com These reactions offer good yields and a broad substrate scope. google.com Asymmetric allylic alkylation of β-keto esters with allylic alcohols can also be achieved using copper catalysis. researchgate.net

Direct C-H activation and functionalization represent a highly efficient and atom-economical approach to organic synthesis. nih.gov This strategy avoids the need for pre-functionalized starting materials. Recent advances have enabled the palladium-catalyzed β-C-H functionalization of ketones and esters. nih.gov The use of a specific ligand and the in-situ generation of cationic Pd(II) complexes are crucial for this reactivity. nih.gov This methodology could be applied to synthesize analogues of this compound by functionalizing the methyl group at the β-position.

For instance, palladium-catalyzed direct β-arylation of carbonyl compounds with aryl halides has been explored. researchgate.net This approach allows for the introduction of aryl groups at the β-position of esters and ketones. While direct application to this compound synthesis might be complex, it highlights the potential of C-H activation for creating structurally diverse β-keto esters.

Organocatalytic Methodologies for the Synthesis of this compound Precursors

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful metal-free alternative for constructing key structural motifs found in this compound. These methods are pivotal in creating the β-ketoester backbone and related precursors.

Enamine Catalysis in Beta-Ketoester Formation

Enamine catalysis is a cornerstone of organocatalysis, proceeding through the reaction of a ketone or aldehyde with a secondary amine to form a nucleophilic enamine intermediate. wikipedia.org This strategy has been effectively applied to reactions involving β-ketoesters. For the synthesis of precursors to this compound, enamine catalysis can be used to achieve α-functionalization of a related β-ketoester.

Research has demonstrated that simple chiral primary amines can serve as highly effective catalysts for reactions of β-ketoesters, such as α-hydrazination and Robinson annulation, yielding products with high enantioselectivity. acs.orgnih.gov The mechanism involves the formation of an enamine from the β-ketoester and the primary amine catalyst. The presence of an acidic additive is often critical for facilitating catalytic turnover. acs.org Although β-ketoesters can form stable enamines due to intramolecular hydrogen bonding, the appropriate choice of catalyst and conditions enables efficient catalytic cycles. acs.orgnih.gov

The formation of these enamine ester intermediates is a crucial step. Studies have shown that a catalytic amount of an acid, such as m-nitrobenzoic acid, can effectively promote the stoichiometric reaction between acetoacetates and a chiral primary amine to generate the desired enamine esters. acs.org This methodology is robust, accommodating β-ketoesters with various ester groups.

Table 1: Synthesis of Enamine Ester Intermediates from β-Ketoesters and a Chiral Primary Amine Catalyst

| Entry | R¹ Group | R² Group | Yield (%) |

| 1 | Me | Et | 94 |

| 2 | Me | tBu | 95 |

| 3 | Me | Bn | 88 |

| 4 | Me | Allyl | 89 |

| 5 | Et | Et | 47 |

This table is adapted from research on enamine catalysis with β-ketoesters, illustrating the general applicability of the method to form precursors relevant to the target compound. acs.org The yields demonstrate the efficient formation of enamine intermediates across different substrates.

Lewis Base Catalysis for Esterification and Acylation Reactions

Lewis base catalysis is another powerful tool in organic synthesis where a Lewis base activates a reactant. This can occur by enhancing the nucleophilicity of a nucleophile or by activating a Lewis acid catalyst. youtube.com In the context of synthesizing this compound, Lewis base catalysis is particularly relevant for esterification and acylation reactions needed to construct the molecule.

A key concept is the activation of weak Lewis acids by a strong Lewis base. nih.gov For instance, a chiral phosphoramide, acting as a Lewis base, can activate silicon tetrachloride (SiCl4), a weak Lewis acid. The resulting chiral cationic silicon species is a highly effective catalyst for reactions like the aldol addition of silyl (B83357) ketene (B1206846) acetals to aldehydes. nih.gov This type of transformation is instrumental in forming the carbon-carbon bonds required for the butanoate skeleton. The high levels of stereoselectivity observed are often rationalized by an open transition state model where steric interactions are the controlling factor. nih.gov

This catalytic system has proven effective for aldol additions using acetate-, propanoate-, and isobutyrate-derived silyl ketene acetals with a range of aldehydes, showcasing its potential for constructing the specific gem-dimethyl substitution pattern found in this compound. nih.gov

Biocatalytic and Chemoenzymatic Synthetic Transformations

The integration of enzymes into synthetic routes, either alone or in combination with traditional chemical steps, provides a highly selective and efficient means of producing complex molecules like this compound.

Enzyme-Mediated Functional Group Interconversions for Oxoester Precursors

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis where one functional group is converted into another. solubilityofthings.comnumberanalytics.com Enzymes are exquisite catalysts for performing highly specific and selective FGIs under mild conditions.

For the synthesis of oxoester precursors, oxidoreductases are of particular importance. For example, laboratory-evolved P450 monooxygenases have been developed that can directly oxidize alkenes to carbonyl compounds with high selectivity, a transformation that is challenging using traditional chemical methods. nih.gov An engineered P450 enzyme, derived from Labrenzia aggregata (P450LA1), was shown to oxidize styrene (B11656) derivatives directly to aldehydes with high activity and selectivity, suppressing the more common epoxidation pathway. nih.gov This type of enzymatic oxidation could be envisioned for installing the ketone functionality onto an alkene precursor of this compound.

Chemoenzymatic strategies, which combine the flexibility of chemical synthesis with the selectivity of biocatalysis, are increasingly used for the efficient synthesis of complex natural products and their analogs. nih.govresearchgate.net A typical chemoenzymatic route might involve the chemical synthesis of a core structure followed by an enzyme-mediated FGI to install a key functional group with precise regio- and stereoselectivity. researchgate.netnih.gov

Biocatalytic Resolution and Asymmetric Synthesis of Chiral Analogs

While this compound itself is achiral, the introduction of a substituent at the C3 position would create a chiral center. Biocatalysis offers outstanding methods for the asymmetric synthesis of such chiral analogs.

Ene-reductases from the "Old Yellow Enzyme" (OYE) family are particularly well-suited for the asymmetric bioreduction of α,β-unsaturated γ-keto esters. researchgate.net This reaction directly produces chiral γ-oxo esters with excellent stereoselectivity and high conversion levels. The process involves the reduction of a carbon-carbon double bond, creating one or more stereocenters. This methodology has been successfully applied to a broad range of both cyclic and acyclic substrates. researchgate.net By selecting the appropriate ene-reductase, it is possible to access either enantiomer of the resulting chiral oxoester, which are versatile precursors for bioactive molecules. researchgate.net

Table 2: Asymmetric Bioreduction of an Unsaturated γ-Oxo Ester Precursor using Ene-Reductases

| Enzyme | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

| OYE 1 | >99 | 98 | (R) |

| OYE 2 | >99 | >99 | (S) |

| OYE 3 | >99 | >99 | (S) |

| TsER | >99 | 98 | (R) |

| YersER | 95 | 98 | (R) |

This table is a representative example based on findings for the bioreduction of α,β-unsaturated γ-keto esters using various ene-reductases (OYEs), demonstrating the high conversion and enantioselectivity achievable for producing chiral oxoesters. researchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be significantly improved by applying these principles.

The twelve principles of green chemistry provide a framework for creating more sustainable synthetic routes. Key principles applicable to this target molecule include:

Catalysis (Principle 9): The use of organocatalytic and biocatalytic methods as described above is a core green chemistry strategy. Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused, minimizing waste. nih.gov

Atom Economy (Principle 2): Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and rearrangements are inherently more atom-economical than substitutions or eliminations.

Use of Safer Solvents and Auxiliaries (Principle 5): The choice of solvent is critical. Green approaches favor the use of water, supercritical fluids, or solvent-free conditions where possible, avoiding volatile and toxic organic solvents. nih.gov Biocatalytic reactions are often run in aqueous media, aligning perfectly with this principle.

Design for Energy Efficiency (Principle 6): Carrying out reactions at ambient temperature and pressure reduces energy requirements. Many organocatalytic and biocatalytic reactions operate under mild conditions, making them more energy-efficient than methods requiring harsh temperatures or pressures. nih.govwordpress.com

Use of Renewable Feedstocks (Principle 7): While not directly addressed in the synthetic methods above, a fully green process would ideally start from renewable raw materials rather than petroleum-based feedstocks. nih.gov

Reduce Derivatives (Principle 8): Unnecessary derivatization steps, such as the use of protecting groups, should be minimized or avoided because they require additional reagents and generate waste. nih.gov The high selectivity of enzymes can often eliminate the need for protecting groups, simplifying synthetic sequences.

By integrating organocatalysis, biocatalysis, and a conscious selection of reaction conditions and starting materials, the synthesis of this compound can be performed in a manner that is not only efficient and selective but also environmentally responsible.

Solvent-Free and Water-Mediated Reaction Systems

In recent years, there has been a significant shift towards environmentally benign synthetic protocols, with a particular emphasis on minimizing or eliminating the use of volatile organic solvents.

Solvent-Free Reactions:

Solvent-free reactions offer numerous advantages, including reduced waste, lower costs, and often, milder reaction conditions. One notable solvent-free method for the synthesis of β-keto esters is through lipase-catalyzed transesterification. google.com This methodology has been shown to produce β-keto esters in high yields (>90%) under mild, solvent-free conditions. google.com For the synthesis of this compound, a potential solvent-free approach could involve the reaction of mthis compound with an excess of ethanol (B145695) in the presence of a suitable lipase (B570770), such as Candida antarctica lipase B (CALB).

Microwave-assisted organic synthesis is another powerful technique for conducting solvent-free reactions. researchgate.net The reaction of an alcohol with diketene (B1670635) or its synthetic equivalent, 2,2,6-trimethyl-1,3-dioxin-4-one, under microwave irradiation can produce β-keto esters efficiently. researchgate.net This approach could be adapted for the synthesis of this compound.

Water-Mediated Reactions:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The Hantzsch ester has been utilized for the reduction of α-keto substituted acrylate (B77674) compounds in water under the catalysis of thiourea, yielding products in moderate to high yields (38–95%). researchgate.net While not a direct synthesis of this compound, this demonstrates the potential of water as a medium for reactions involving related functional groups.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com The Claisen condensation, a classic method for forming carbon-carbon bonds to produce β-keto esters, can be analyzed for its atom economy. jocpr.com

The synthesis of this compound can be envisioned through a crossed Claisen condensation between ethyl isobutyrate and acetone (B3395972). The theoretical atom economy of this reaction can be calculated as follows:

Table 1: Theoretical Atom Economy for the Synthesis of this compound via Crossed Claisen Condensation

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Product | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl isobutyrate | C6H12O2 | 116.16 | This compound | C9H16O3 | 172.22 |

| Acetone | C3H6O | 58.08 | Ethanol | C2H6O | 46.07 |

Atom Economy (%) = (Molecular mass of desired product / Sum of molecular masses of all reactants) x 100

In this case, assuming the desired product is solely this compound, the by-product would be ethanol. To optimize reaction efficiency, factors such as catalyst choice, reaction temperature, and reactant stoichiometry are crucial. For instance, using a strong, non-nucleophilic base can improve the yield of the desired β-keto ester.

Renewable Feedstock Utilization in Precursor Synthesis

The use of renewable feedstocks is a key aspect of sustainable chemistry. nih.gov β-Ketoesters have been synthesized from renewable resources such as fatty acids and Meldrum's acid. rsc.orgresearchgate.net For this compound, precursors could potentially be derived from biomass. For example, acetone can be produced through the acetone-butanol-ethanol (ABE) fermentation of starch-based feedstocks. Similarly, ethanol is widely produced from the fermentation of sugars derived from sources like corn and sugarcane.

Lignin, an abundant biopolymer, is a source of aromatic compounds that can be converted into various chemicals, including ketones. researchgate.net While not a direct precursor to this compound, the principles of biorefining can be applied to produce the necessary starting materials from renewable sources.

Flow Chemistry and Continuous Manufacturing for Scalable Production

Flow chemistry offers significant advantages over traditional batch processing, particularly for scalable production. These benefits include enhanced safety, improved reaction control, and higher yields. nih.govcore.ac.uk

Microreactor Technologies for Enhanced Reaction Control and Yields

Microreactors are small-scale flow chemistry systems that provide excellent control over reaction parameters due to their high surface-area-to-volume ratio. rsc.orgrsc.org This allows for precise temperature control and efficient mixing, leading to improved selectivity and higher yields. rsc.org The use of heterogeneous catalysts within microreactors further simplifies product purification and catalyst recycling. rsc.org

Table 2: Advantages of Microreactor Technology in Chemical Synthesis

| Feature | Benefit |

| High surface-area-to-volume ratio | Enhanced heat and mass transfer |

| Precise temperature control | Improved reaction selectivity and safety |

| Efficient mixing | Faster reaction rates and higher yields |

| Small reaction volumes | Increased safety when handling hazardous materials |

| Ease of automation | High-throughput screening and optimization |

For the synthesis of this compound, a microreactor setup could involve pumping the precursors through a heated channel packed with a solid-supported base catalyst, allowing for continuous production and simplified workup.

Continuous Flow Synthesis of Beta-Ketoesters and Related Synthons

Continuous flow systems have been successfully developed for the synthesis of β-keto esters. thieme-connect.comthieme-connect.com For example, a flow reaction for β-keto ester synthesis from aldehydes and diazoacetates has been demonstrated using a heterogeneous catalyst. thieme-connect.com This method allows for the synthesis of various β-keto esters with diverse functional groups in high yields. thieme-connect.com

A continuous flow "catch and release" protocol has also been reported for the synthesis of α-ketoesters, which are structurally related to β-keto esters. nih.gov This technique utilizes immobilized reagents and scavengers to facilitate clean transformations without the need for traditional workup and purification. nih.gov Such a strategy could be adapted for the continuous production of this compound, offering a streamlined and efficient manufacturing process.

Reactivity Profiles and Mechanistic Investigations of Ethyl 2,2 Dimethyl 4 Oxobutanoate

Keto-Enol Tautomerism and Its Influence on Reactivity

Keto-enol tautomerism is a fundamental equilibrium between a keto form and an enol (alkene-alcohol) form. phywe.comyoutube.com For most simple ketones and aldehydes, the keto form is significantly more stable and predominates at equilibrium. masterorganicchemistry.com However, for 1,3-dicarbonyl compounds, the enol form can be substantially stabilized by conjugation and intramolecular hydrogen bonding, leading to a measurable equilibrium between the two tautomers. libretexts.org

A critical structural feature of ethyl 2,2-dimethyl-3-oxobutanoate is the presence of two methyl groups on the α-carbon (the carbon atom between the two carbonyl groups). This substitution pattern means there are no α-hydrogens. Consequently, the typical keto-enol tautomerism that characterizes many β-keto esters, which involves the deprotonation of an α-hydrogen, is not possible for this compound. youtube.com Any potential enolization would have to occur at the terminal methyl group (C4), which is energetically far less favorable and does not benefit from the stabilizing conjugation of a 1,3-dicarbonyl system. Therefore, for all practical purposes, ethyl 2,2-dimethyl-3-oxobutanoate exists exclusively in its keto form.

For β-keto esters that can enolize, such as ethyl acetoacetate (B1235776), the position of the tautomeric equilibrium is highly sensitive to the solvent environment. missouri.eduresearchgate.net Non-polar solvents tend to favor the enol tautomer, as the intramolecular hydrogen bond of the enol is more stable in the absence of competing intermolecular hydrogen bonds with the solvent. masterorganicchemistry.com Conversely, polar, protic solvents can disrupt this internal hydrogen bond and better solvate the more polar keto form, shifting the equilibrium in its favor. masterorganicchemistry.commissouri.edu

Temperature also influences the equilibrium. For many β-dicarbonyls, increasing the temperature shifts the equilibrium toward the keto form. umsl.edu While specific experimental data for ethyl 2,2-dimethyl-3-oxobutanoate is not available, its inability to form a conventional enol means its structure is not subject to these solvent and temperature-dependent equilibrium shifts.

Computational studies on β-dicarbonyl compounds have provided significant insights into the relative stabilities of their tautomers and various conformers. nih.gov For a typical β-keto ester like ethyl acetoacetate, calculations of gas-phase enthalpies of formation show that the enol form (ethyl Z-3-hydroxy-2-butenoate) is enthalpically more stable than the keto form. umsl.eduacs.org This stability is largely attributed to the formation of a six-membered ring-like structure stabilized by an intramolecular hydrogen bond.

For ethyl 2,2-dimethyl-3-oxobutanoate, computational analysis would be expected to confirm the high instability of any enol tautomer. The energy barrier to form an enol at the C4 position would be significantly high, reinforcing the experimental observation that the compound exists solely as the keto tautomer.

Nucleophilic Additions to the Carbonyl Group of Ethyl 2,2-dimethyl-3-oxobutanoate

The primary sites for nucleophilic attack on ethyl 2,2-dimethyl-3-oxobutanoate are the electrophilic carbon atoms of the ketone and ester carbonyl groups. The ketone carbonyl is generally more electrophilic and thus more reactive towards nucleophiles than the ester carbonyl.

Organometallic Reagents: Reagents such as Grignard (RMgX) and organolithium (RLi) compounds are potent nucleophiles that readily add to carbonyl groups. youtube.comyoutube.com In the case of ethyl 2,2-dimethyl-3-oxobutanoate, these reagents are expected to preferentially attack the more reactive ketone carbonyl to form a tertiary alcohol after acidic workup. If an excess of the organometallic reagent is used, a second nucleophilic attack can occur at the ester carbonyl, leading to the formation of a diol. youtube.com

Ylides (Wittig Reaction): The Wittig reaction involves a phosphorus ylide (a Wittig reagent) reacting with an aldehyde or ketone to form an alkene. masterorganicchemistry.comlibretexts.org Ethyl 2,2-dimethyl-3-oxobutanoate can react with a phosphorus ylide at the ketone carbonyl, replacing the C=O with a C=C double bond to yield a substituted butenoate ester. pressbooks.publibretexts.org The ester group is generally unreactive towards Wittig reagents. masterorganicchemistry.com

Table 1: Expected Products from Carbon Nucleophile Additions

| Nucleophile | Target Site | Expected Product |

|---|---|---|

| Grignard Reagent (1 eq.) | Ketone Carbonyl | Tertiary Alcohol |

| Organolithium Reagent (excess) | Ketone & Ester Carbonyls | Diol |

Amines: Primary amines can react with the ketone carbonyl of ethyl 2,2-dimethyl-3-oxobutanoate to form an imine after dehydration. mnstate.edu Secondary amines can form a hemiaminal, but cannot proceed to a stable enamine due to the lack of α-protons. libretexts.org

Alcohols: In the presence of an acid catalyst, alcohols can react with the ketone carbonyl to form a ketal. The ester group can undergo transesterification with another alcohol, particularly under acidic or basic conditions, to exchange the ethyl group for a different alkyl group. mdpi.comresearchgate.net

Thiols: Thiols are strong nucleophiles and react readily with ketones to form thioketals, which are sulfur analogs of ketals. chemistrysteps.com This reaction is often used to protect the ketone functionality or to activate the adjacent carbon atoms for further reactions. researchgate.net

Table 2: Expected Products from Heteroatom Nucleophile Additions

| Nucleophile | Target Site(s) | Conditions | Expected Product |

|---|---|---|---|

| Primary Amine (R-NH₂) | Ketone Carbonyl | Acid/Base Catalyst | Imine |

| Alcohol (R'-OH) | Ketone Carbonyl | Acid Catalyst | Ketal |

| Alcohol (R'-OH) | Ester Carbonyl | Acid/Base Catalyst | Transesterified Ester |

While there are no prominent examples of intramolecular cyclization inherent to the structure of ethyl 2,2-dimethyl-3-oxobutanoate itself, it can be a precursor for such reactions. For instance, if the ethyl ester were to be transesterified with an alcohol containing a nucleophilic group (e.g., a haloalkanol), a subsequent base-induced intramolecular nucleophilic attack on the ketone carbonyl could lead to the formation of a cyclic ether.

Another hypothetical pathway involves the reduction of the ester group to a primary alcohol. The resulting hydroxyl group could then, under appropriate conditions (e.g., acid-catalyzed dehydration), attack the ketone carbonyl to form a cyclic hemiketal or, after further dehydration, a furan (B31954) derivative. Such synthetic strategies highlight the utility of this β-keto ester as a building block for heterocyclic compounds.

Electrophilic Functionalization at the Alpha-Position of Ethyl 2,2-dimethyl-4-oxobutanoate

The potential for electrophilic functionalization at the carbon atom alpha to a carbonyl group is a cornerstone of synthetic organic chemistry. This reactivity is typically predicated on the formation of an enol or enolate intermediate, which requires the presence of at least one acidic proton on the alpha-carbon.

A critical structural feature of this compound is the presence of two methyl groups at the C2 position (the alpha-position to the ester). This substitution pattern results in a quaternary carbon at this position, meaning it lacks any alpha-hydrogens. The absence of these acidic protons makes the formation of an enolate at the alpha-position under standard basic conditions mechanistically unfeasible. msu.edu Consequently, the typical suite of electrophilic alpha-functionalization reactions that proceed via enolate intermediates is not expected to be viable for this compound.

Halogenation Reactions and Mechanistic Considerations

Alpha-halogenation of esters typically proceeds through an enol or enolate intermediate. In either acid- or base-catalyzed halogenation, the first step involves the formation of the enol or enolate, which then acts as a nucleophile to attack the halogen. msu.edu As this compound cannot form an enolate at the C2 position, direct halogenation at this site is not a feasible reaction pathway. Alternative radical-based halogenation methods would likely show poor selectivity and are outside the scope of electrophilic functionalization.

Alkylation and Acylation of Enolate Intermediates

The alkylation and acylation of esters are classic carbon-carbon bond-forming reactions that rely on the nucleophilicity of enolate intermediates. researchgate.netchemrxiv.orgmasterorganicchemistry.com A strong base is typically used to deprotonate the alpha-carbon, generating an enolate which then undergoes a nucleophilic substitution reaction with an alkyl halide or an acylating agent.

For this compound, the inability to form an enolate at the C2 position precludes any subsequent alkylation or acylation at this site. Reactions targeting the enolate of the ketone portion of the molecule would occur, but this falls outside the specified scope of functionalization at the alpha-position of the ester.

Selective Hydroxylation and Amination Reactions

Modern synthetic methods allow for the direct alpha-hydroxylation and alpha-amination of carbonyl compounds. These transformations often involve the reaction of an enolate with an electrophilic oxygen or nitrogen source. For instance, molybdenum-based reagents (for hydroxylation) or azodicarboxylates (for amination) are commonly employed.

However, these methods are also contingent on the initial formation of an enolate. Therefore, selective hydroxylation and amination at the alpha-position of this compound are not anticipated to proceed through these conventional electrophilic pathways due to the lack of alpha-hydrogens. Recent advances in photoredox catalysis have enabled the formation of α-radicals from esters, which can then undergo functionalization; however, this falls outside the requested electrophilic functionalization via enolate intermediates. nih.gov

Ester Hydrolysis and Transesterification Reactions

The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions. This reaction involves the cleavage of the acyl-oxygen bond. chemguide.co.uk

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

The acid-catalyzed hydrolysis of esters is a reversible process that results in the formation of a carboxylic acid and an alcohol. chemguide.co.uklibretexts.org The reaction is typically carried out by heating the ester in the presence of a strong acid and an excess of water.

The generally accepted mechanism for this transformation is a nucleophilic acyl substitution. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol regenerates the acid catalyst and yields the carboxylic acid. The steric hindrance at the quaternary alpha-carbon in this compound may slow the rate of hydrolysis compared to less substituted esters, but it does not prevent the reaction from occurring. ias.ac.in

Table 1: General Mechanism of Acid-Catalyzed Ester Hydrolysis

| Step | Description |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). |

| 2 | Nucleophilic attack by a water molecule on the activated carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer from the attacking water moiety to the alkoxy group. |

| 5 | Elimination of the alcohol (leaving group) to reform the carbonyl group. |

| 6 | Deprotonation to yield the carboxylic acid and regenerate the acid catalyst. |

Base-Catalyzed Hydrolysis and Saponification Protocols

The base-catalyzed hydrolysis of an ester, also known as saponification, is an irreversible reaction that produces a carboxylate salt and an alcohol. masterorganicchemistry.comwikipedia.org The term saponification originates from the use of this reaction in soap making. The reaction is typically carried out by heating the ester with a strong base, such as sodium hydroxide (B78521). arkat-usa.org

The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to expel the alkoxide ion, a poor leaving group. In the final, irreversible step, the alkoxide is protonated by the newly formed carboxylic acid (which is acidic) to give the alcohol and the carboxylate salt. youtube.com The steric hindrance around the carbonyl group in this compound is expected to influence the reaction rate. chemrxiv.org

Table 2: General Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

| Step | Description |

| 1 | Nucleophilic attack of a hydroxide ion on the carbonyl carbon. |

| 2 | Formation of a tetrahedral intermediate with a negative charge on the oxygen. |

| 3 | Collapse of the tetrahedral intermediate and elimination of the alkoxide leaving group. |

| 4 | Formation of the carboxylic acid. |

| 5 | Acid-base reaction between the carboxylic acid and the alkoxide ion to form the carboxylate salt and the alcohol. |

This table presents a generalized mechanism; specific saponification protocols and kinetic data for this compound are not detailed in the surveyed literature.

Biocatalytic Transesterification for this compound Derivatization

Biocatalytic transesterification has emerged as a powerful and environmentally benign method for the derivatization of β-keto esters. rsc.org This approach often utilizes lipases and other enzymes to achieve high selectivity under mild reaction conditions. While specific studies on the biocatalytic transesterification of this compound are not extensively documented, the general principles of this methodology are applicable. β-Keto esters are known to be excellent substrates for enzymatic transesterification, a process that can be selectively performed in the presence of other ester functionalities like simple, α-keto, or γ-keto esters. rsc.org

The mechanism for amine-catalyzed transesterification, such as with 4-(dimethylamino)pyridine (4-DMAP), can provide insight into the reactivity of the β-keto ester. For instance, the transesterification of β-keto esters can be effectively catalyzed by 4-DMAP, with studies showing that using an excess of the ester is often more effective in driving the reaction to completion. rsc.org It is noteworthy that non-enolisable β-keto esters are generally incompatible with these conditions, highlighting the importance of the enol or enolate form in the reaction mechanism. rsc.org

A proposed mechanism for the transesterification of β-keto esters involves the formation of an acylketene intermediate. rsc.org This reactivity underscores the potential for this compound to be derivatized through biocatalytic means, offering a green alternative to traditional chemical methods.

Chemo- and Regioselective Reductions of the Oxo and Ester Groups

The presence of two distinct carbonyl groups in this compound allows for chemo- and regioselective reductions, which are crucial for the synthesis of valuable intermediates such as diols and hydroxy esters. The choice of reducing agent is paramount in determining the outcome of the reduction.

The selective reduction of the ketone group in a β-keto ester to a secondary alcohol, while leaving the ester group intact, is a common and useful transformation. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically employed for this purpose. askfilo.comtardigrade.in In the presence of a protic solvent such as methanol (B129727) or ethanol (B145695), NaBH₄ will selectively reduce the ketone of a β-keto ester to a hydroxyl group. askfilo.comtardigrade.inbrainly.com This selectivity is attributed to the lower reactivity of esters compared to ketones towards nucleophilic attack by a hydride. askfilo.comtardigrade.in

The general reaction for the selective reduction of a β-keto ester with NaBH₄ is as follows: CH₃C(O)CH₂COOEt + NaBH₄/CH₃OH → CH₃CH(OH)CH₂COOEt askfilo.comtardigrade.in

This transformation is a key step in the synthesis of various biologically active molecules and chiral building blocks.

The reduction of the ester group in this compound requires a more powerful reducing agent than NaBH₄. Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing both esters and carboxylic acids to primary alcohols. masterorganicchemistry.comyoutube.com When a β-keto ester is treated with LiAlH₄, both the ketone and the ester functionalities are typically reduced, leading to the formation of a diol. masterorganicchemistry.comyoutube.com

The reduction of an ester with LiAlH₄ proceeds through the addition of a hydride to the carbonyl carbon, followed by the elimination of the alkoxy group to form an aldehyde intermediate. This aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. masterorganicchemistry.comyoutube.com Due to the high reactivity of LiAlH₄, it is generally not possible to isolate the aldehyde intermediate. youtube.com

Metal-Catalyzed Transformations and Coordination Chemistry of this compound

The carbonyl groups of this compound can interact with metal centers, enabling a range of metal-catalyzed transformations and allowing it to act as a ligand precursor.

β-Keto esters can exist in equilibrium with their enol tautomer. The enolate form, generated by deprotonation of the α-carbon, can act as a bidentate ligand, coordinating to a metal center through the two oxygen atoms of the ketone and the ester carbonyl groups. This chelation can stabilize the metal complex and influence the stereochemical outcome of catalytic reactions.

While specific examples of this compound as a bidentate ligand precursor are not widely reported, the coordination chemistry of β-keto esters is well-established. For instance, arylboronic acids have been shown to catalyze the transesterification of β-keto esters, likely proceeding through a 6-membered transition state involving coordination of the boron atom to both carbonyl oxygens. rsc.org This mode of coordination underscores the potential of this compound to form stable complexes with various metals, which could be exploited in catalysis.

Catalytic hydrogenation and transfer hydrogenation are important methods for the reduction of carbonyl compounds. These reactions offer advantages in terms of selectivity and milder reaction conditions compared to hydride-based reductions. The asymmetric hydrogenation of β-keto esters is a particularly valuable transformation for the synthesis of chiral hydroxy esters, which are important pharmaceutical intermediates.

While specific data on the hydrogenation of this compound is scarce, related β-keto esters are known to undergo these reactions. For example, ethyl 2,2-dimethyl-3-oxobutanoate is used in asymmetric hydrogenation reactions. These reactions often employ chiral catalysts, such as those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands, to achieve high enantioselectivity.

The general scheme for the asymmetric hydrogenation of a β-keto ester is: R¹C(O)CH(R²)COOR³ + H₂ --(Chiral Catalyst)--> R¹CH(OH)CH(R²)COOR³

The development of efficient catalysts for the hydrogenation and transfer hydrogenation of β-keto esters remains an active area of research, and it is expected that this compound would be a suitable substrate for such transformations.

C-C and C-X Bond Formations Mediated by Metal Catalysts

A comprehensive search of scientific databases and chemical literature did not yield any specific studies detailing the use of this compound in metal-catalyzed carbon-carbon (C-C) or carbon-heteroatom (C-X) bond-forming reactions. While the broader class of β-keto esters is extensively used in such transformations, including well-known reactions like the Suzuki, Heck, and Sonogashira couplings, or various allylic alkylations and cross-coupling reactions, no documented examples specifically employ this compound.

The reactivity of related compounds, such as ethyl 2,2-dimethyl-3-oxobutanoate, has been explored in the context of forming hydrazone derivatives capable of chelating with metals. This suggests a potential for this compound to engage in metal coordination, a prerequisite for many catalytic cycles. However, without experimental data, any discussion of its specific reactivity profile, including catalyst selection, reaction conditions, and substrate scope, remains purely speculative.

Computational Chemistry and Quantum Mechanical Studies of Reactivity and Mechanisms

Similarly, the field of computational chemistry has yet to direct its focus towards this compound. In-depth theoretical studies are crucial for understanding the intricacies of chemical reactions, providing insights that complement and guide experimental work. The following areas of computational analysis, as they would apply to this compound, currently lack any published research.

Reaction Mechanism Elucidation via Transition State Analysis and Intrinsic Reaction Coordinate (IRC) Calculations

No computational studies have been found that investigate the reaction mechanisms of this compound. Such research would involve locating and characterizing the transition state structures for potential reactions, followed by Intrinsic Reaction Coordinate (IRC) calculations to confirm that these transition states connect the reactants and products. This type of analysis is fundamental for understanding the step-by-step pathway of a chemical transformation, determining the rate-limiting step, and predicting the stereochemical outcome.

Frontier Molecular Orbital (FMO) Theory and Electron Density Analysis for Reactivity Prediction

The application of Frontier Molecular Orbital (FMO) theory and electron density analysis to predict the reactivity of this compound has not been reported. FMO theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting how a molecule will interact with other reagents. Analysis of the electron density distribution, including techniques like the Quantum Theory of Atoms in Molecules (QTAIM), could reveal the most likely sites for nucleophilic or electrophilic attack. In the absence of such studies, predictions about the regioselectivity and reactivity of this compound are based on general principles of organic chemistry rather than specific computational evidence.

Potential Energy Surface Mapping for Complex Transformations

There are no available studies that map the potential energy surface for any complex transformations involving this compound. Mapping the potential energy surface provides a global view of all possible reaction pathways, including the formation of intermediates and side products. This comprehensive computational approach is invaluable for designing and optimizing complex multi-step syntheses. Without such maps, the rational design of reactions involving this compound is significantly hampered.

Applications of Ethyl 2,2 Dimethyl 4 Oxobutanoate in Complex Molecule Synthesis

Strategic Building Block for Heterocyclic Compounds

The presence of two distinct carbonyl functionalities at positions 1 and 4 makes Ethyl 2,2-dimethyl-4-oxobutanoate a prime candidate for cyclization reactions to form various heterocyclic rings. The gem-dimethyl group at the α-position sterically influences these transformations and imparts specific characteristics to the resulting products.

The Paal-Knorr synthesis is a cornerstone for the construction of five-membered heterocycles, proceeding from a 1,4-dicarbonyl compound. organic-chemistry.org this compound is an ideal precursor for this reaction as it is a 1,4-dicarbonyl equivalent. uctm.edu

Furans: In the presence of an acid catalyst and heat, 1,4-dicarbonyl compounds undergo intramolecular cyclization and dehydration to yield substituted furans. researchgate.net this compound can, in principle, cyclize under acidic conditions to form a furan (B31954) ring. The reaction would involve the protonation of the aldehyde carbonyl, followed by an attack from the enol form of the ester, leading to a hemiacetal intermediate which then dehydrates.

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. uctm.eduresearchgate.netnih.gov By reacting this compound with an amine, a substituted pyrrole can be formed. The reaction mechanism is thought to involve the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. researchgate.net

Thiophenes: Thiophenes can be synthesized from 1,4-dicarbonyls using a sulfurating agent, such as phosphorus pentasulfide or Lawesson's reagent. This variation of the Paal-Knorr synthesis would likely convert the carbonyl oxygens of this compound into thio-carbonyls, which then cyclize.

| Target Heterocycle | Reagent | Potential Product |

| Furan | Acid (e.g., H₂SO₄, p-TsOH) | Ethyl 3,3-dimethyl-5-substituted-furan-2-carboxylate |

| Pyrrole | Amine (R-NH₂) | Ethyl 3,3-dimethyl-1,5-disubstituted-pyrrole-2-carboxylate |

| Thiophene | Sulfurating Agent (e.g., P₄S₁₀) | Ethyl 3,3-dimethyl-5-substituted-thiophene-2-carboxylate |

The synthesis of six-membered heterocycles often involves the condensation of 1,3- or 1,5-dicarbonyl compounds with other reagents. While this compound is a 1,4-dicarbonyl compound, its utility in forming six-membered rings would require specific reaction partners to provide the additional atoms needed to complete the ring.

Pyridines: The classical Hantzsch pyridine (B92270) synthesis utilizes a β-ketoester, an aldehyde, and ammonia. ijpsonline.comnih.govjchemrev.com As this compound is a γ-ketoester, it is not a direct substrate for the traditional Hantzsch reaction. However, modified procedures or other pyridine syntheses, such as the Bohlmann-Rahtz synthesis, which can use α,β-unsaturated ketones and enamines, could potentially be adapted. jchemrev.com For instance, an initial Knoevenagel condensation of the aldehyde functionality could generate an α,β-unsaturated system, which might then participate in a pyridine-forming cascade.

Pyrimidines: The Biginelli reaction is a well-known multicomponent reaction for the synthesis of dihydropyrimidones, which typically employs a β-ketoester, an aldehyde, and urea (B33335) or thiourea. jchemrev.com Due to its γ-ketoester nature, this compound is not a standard substrate for this reaction. nih.gov Alternative synthetic strategies for pyrimidines that can accommodate a 1,4-dicarbonyl precursor would be necessary. researchgate.net

Pyranones: The synthesis of 2-pyranones and 4-pyranones can be achieved through various routes, including intramolecular cyclizations of ketoesters. researchgate.net For example, a Dieckmann-type condensation of a suitable diester or a related cyclization of a 1,5-ketoester could yield a pyranone ring. This compound could potentially be elaborated into a suitable precursor for pyranone synthesis, for example, through an aldol (B89426) reaction at the C-3 position followed by cyclization.

The bifunctional nature of this compound makes it a candidate for intramolecular reactions that can lead to more complex ring systems.

Fused Systems: Intramolecular aldol or Claisen-type condensations can lead to the formation of fused ring systems. While the parent molecule itself is acyclic, it can be incorporated into a larger molecule which then undergoes a ring-forming reaction. For instance, if the ethyl ester were part of a larger ring system, the pendant keto-aldehyde side chain could cyclize to form a fused heterocycle.

Spirocyclic Systems: Spirocycles could be constructed by reacting both carbonyl groups with a single reagent containing two nucleophilic sites. For example, reaction with a 1,2- or 1,3-diol could form a spiro-bis-acetal. Similarly, reaction with a diamine could lead to spiro-aminals or related nitrogen-containing spirocycles.

Precursor for Lactone and Lactam Derivatives

The γ-relationship between the ester and aldehyde functionalities in this compound is ideal for the synthesis of five-membered saturated heterocycles like γ-lactones and γ-lactams.

Gamma-Lactones: A straightforward pathway to γ-lactones involves the selective reduction of the aldehyde group in this compound to a primary alcohol. nih.gov This transformation yields a γ-hydroxy ester, which will readily undergo intramolecular cyclization (lactonization), often under acidic or basic conditions, to form a stable five-membered γ-lactone. nih.govrsc.org This reduction/lactonization sequence is a common strategy in natural product synthesis. organic-chemistry.orgresearchgate.net

| Reaction Step | Reagent | Intermediate/Product |

| 1. Reduction | NaBH₄, LiAlH₄ | Ethyl 4-hydroxy-2,2-dimethylbutanoate |

| 2. Lactonization | Acid or Base catalyst | 3,3-Dimethyl-dihydrofuran-2(3H)-one (γ,γ-dimethyl-γ-butyrolactone) |

Delta-Lactones: The synthesis of six-membered δ-lactones from this precursor is less direct and would require chain extension prior to cyclization.

Beta-Lactams: The synthesis of four-membered β-lactams typically involves [2+2] cycloadditions or cyclizations of β-amino acids. Given that this compound is a γ-ketoester, it is not a direct precursor for β-lactam formation.

Gamma-Lactams: The synthesis of five-membered γ-lactams is a highly plausible application. rsc.orgresearchgate.netnih.gov A common method is the reductive amination of the aldehyde group in the presence of ammonia or a primary amine, followed by cyclization. organic-chemistry.org This reaction proceeds through the initial formation of an imine or enamine, which is then reduced to an amine. The resulting γ-amino ester spontaneously cyclizes to the thermodynamically stable γ-lactam. nih.govorganic-chemistry.org This biocatalytic and chemo-enzymatic reductive lactamization of ketoesters is a known route. nih.gov

| Reaction Step | Reagent | Intermediate/Product |

| 1. Reductive Amination | R-NH₂ + Reducing Agent (e.g., NaBH₃CN) | Ethyl 4-amino-2,2-dimethylbutanoate |

| 2. Lactamization | Spontaneous/Heat | 1-Substituted-4,4-dimethylpyrrolidin-2-one |

Intermediate in Natural Product Total Synthesis

No specific examples of the use of this compound as an intermediate in the total synthesis of polyketide or terpenoid natural products have been identified in the reviewed literature.

Strategic Incorporation into Polyketide and Terpenoid Frameworks

There is no available research detailing the strategic incorporation of this compound into polyketide or terpenoid frameworks.

Asymmetric Synthesis of Chiral Natural Product Fragments Utilizing this compound

No published methods on the asymmetric synthesis of chiral natural product fragments specifically utilizing this compound could be found.

Mimicry of Biosynthetic Pathways for Complex Molecules

The role of this compound in synthetic strategies that mimic biosynthetic pathways is not documented in the scientific literature.

Contributions to Pharmaceutical and Agrochemical Lead Compound Synthesis

There is a lack of specific data on the contributions of this compound to the synthesis of pharmaceutical or agrochemical lead compounds.

Scaffold for Active Pharmaceutical Ingredients (APIs) with Diverse Chemotypes

No evidence has been found to support the use of this compound as a primary scaffold for the development of APIs with diverse chemotypes.

Derivatization for Structure-Activity Relationship (SAR) Studies via Analog Synthesis

There are no available studies that report the derivatization of this compound for the purpose of conducting structure-activity relationship (SAR) studies.

Material Science Applications and Specialty Chemicals

The bifunctional nature of this compound, featuring both an ester and a ketone group, makes it a candidate for various chemical transformations. Its structural features, including the gem-dimethyl group, can impart specific properties such as thermal stability and tailored solubility to polymers and other advanced materials.

While the direct polymerization of this compound into polyesters, polyamides, or poly(ether-esters) is not documented in readily available scientific literature, its derivatives present a potential route to such polymers. The hydrolysis of this compound yields 2,2-dimethyl-4-oxobutanoic acid. This resulting carboxylic acid, with its ketone functionality, could theoretically be used as a monomer in condensation polymerization reactions.

For instance, the carboxylic acid could react with diols to form polyesters or with diamines to form polyamides. The ketone group could be further modified or utilized for cross-linking, potentially enhancing the mechanical properties of the resulting polymers. However, specific research findings on the synthesis and characterization of polymers derived directly from this compound are not currently available in published literature.

Table 1: Potential Polymerization Reactions of this compound Derivatives

| Polymer Type | Potential Co-monomer | Resulting Linkage | Potential Polymer Properties |

| Polyester | Diol (e.g., Ethylene Glycol) | Ester | Enhanced thermal stability, tailored solubility |

| Polyamide | Diamine (e.g., Hexamethylenediamine) | Amide | Improved mechanical strength, specific chemical resistance |

Note: This table is based on theoretical chemical principles, as direct research on the polymerization of this specific compound is not available.

Dendrimers are highly branched, well-defined macromolecules with a central core. The unique structure of this compound, with its multiple functional groups, suggests its potential as a building block in the stepwise synthesis of dendrimers. The ester and ketone functionalities could be selectively reacted to build up dendritic generations.

Similarly, in supramolecular chemistry, the formation of large, ordered structures is driven by non-covalent interactions. The polar carbonyl groups of this compound could participate in hydrogen bonding or dipole-dipole interactions, making it a potential component in the design of complex supramolecular assemblies.

Despite this theoretical potential, a review of current scientific databases does not yield any specific research articles or patents describing the use of this compound in the synthesis of dendrimers or supramolecular structures.

The chemical properties of this compound make it a plausible candidate as a precursor for functional coatings, adhesives, and additives. The ester group can be modified through transesterification to introduce other functional groups, which could then promote adhesion or compatibility with various substrates. The ketone functionality could be involved in cross-linking reactions, which are crucial for the curing of coatings and adhesives to form durable films.

Furthermore, as an additive, the compound could potentially be used to modify the rheological properties of polymer formulations or to act as a specialty solvent. However, there is a lack of published research and patents that specifically detail the application of this compound for these purposes. Further investigation would be required to validate these potential applications.

Advanced Spectroscopic and Computational Elucidation for Ethyl 2,2 Dimethyl 4 Oxobutanoate and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

Spectroscopy is the cornerstone for determining the structure of organic compounds. For complex molecules like the derivatives of ethyl 2,2-dimethyl-4-oxobutanoate, high-resolution techniques are indispensable for unambiguous structural assignment and conformational analysis.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for mapping the intricate network of covalent bonds and spatial relationships within a molecule. youtube.com These experiments spread the NMR information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edulibretexts.org For a derivative of this compound, COSY would show correlations between protons on adjacent carbons, confirming the connectivity of alkyl chains or substituted groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.edu It is invaluable for assigning carbon signals in the ¹³C NMR spectrum by linking them to their known proton counterparts. For instance, the methylene (B1212753) protons of the ethyl ester group would show a direct correlation to the adjacent methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations, typically over two to four bonds, between protons and carbons. sdsu.edu This is crucial for piecing together the molecular skeleton, especially around quaternary carbons (like the C2 dimethyl group) that have no attached protons. For this compound, HMBC would reveal correlations from the methyl protons at C2 to the ester carbonyl carbon (C1) and the ketone carbonyl carbon (C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous methods that rely on through-bond coupling, NOESY identifies nuclei that are close in space, regardless of whether they are bonded. libretexts.org This is essential for determining stereochemistry and preferred conformations in solution.

Table 1: Expected 2D NMR Correlations for this compound

| Proton Signal | Expected COSY Correlations | Expected HMBC Correlations (to Carbons) |

|---|---|---|

| Methylene (-CH₂-) of ethyl group | Triplet of ethyl group | Ester Carbonyl (C=O), Methyl of ethyl group |

| Methyl (-CH₃) of ethyl group | Quartet of ethyl group | Methylene of ethyl group, Ester Oxygen |

| Gem-dimethyl (-C(CH₃)₂) | None | C2, C3, Ketone Carbonyl (C4) |

| Methylene (-CH₂-) at C3 | Aldehyde proton (-CHO) | C2, Gem-dimethyl carbons, Ketone Carbonyl (C4) |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. sapub.org These methods are highly sensitive to the types of chemical bonds and functional groups present. libretexts.org For β-keto esters, these techniques are particularly useful for studying the keto-enol tautomerism and hydrogen bonding. royalsocietypublishing.orgresearchgate.net

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The carbonyl (C=O) groups of the ester and ketone in this compound are expected to produce strong, sharp absorption bands in the 1700-1750 cm⁻¹ region. libretexts.org The exact position of these bands can provide clues about the molecular conformation and the presence of intermolecular interactions like hydrogen bonding, which tends to shift the absorption to lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. sapub.org While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. sapub.orgepequip.com It is particularly effective for analyzing symmetric, non-polar bonds and is less susceptible to interference from aqueous media.

The combination of FT-IR and Raman allows for a more complete picture of the vibrational modes, aiding in the conformational analysis of flexible side chains and the study of intermolecular forces in condensed phases. researchgate.net

Table 2: Characteristic Vibrational Frequencies for a β-Keto Ester Structure

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| C=O (Ester) | Stretch | 1735 - 1750 | FT-IR (Strong), Raman (Weak) |

| C=O (Ketone) | Stretch | 1715 - 1725 | FT-IR (Strong), Raman (Medium) |

| C-O (Ester) | Stretch | 1000 - 1300 | FT-IR (Two strong bands) |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments.

For β-keto esters, electron ionization (EI) mass spectrometry typically induces characteristic fragmentation patterns. cdnsciencepub.comacs.org Common pathways include:

Alpha-Cleavage: Breakage of the C-C bonds adjacent to the carbonyl groups. Cleavage next to the ketone can result in the loss of an acetyl group (CH₃CO•), often leading to a base peak at m/z 43. cdnsciencepub.com

McLafferty Rearrangement: A hallmark fragmentation for carbonyl compounds, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. cdnsciencepub.comresearchgate.net β-keto esters can undergo two different McLafferty rearrangements. cdnsciencepub.com

Tandem Mass Spectrometry (MS/MS) takes this a step further. In an MS/MS experiment, a specific parent ion is selected, fragmented, and its daughter ions are analyzed. This process allows for the systematic deconstruction of the molecule, providing definitive evidence for its structure and connectivity by mapping the fragmentation pathways. researchgate.net

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 158 | [C₈H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 115 | [M - C₂H₅O]⁺ | Loss of ethoxy radical from ester |

| 113 | [M - CH₃CO]⁺ | Alpha-cleavage at the ketone |

| 87 | [M - C₄H₇O]⁺ | Cleavage of the C2-C3 bond |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

When a derivative of this compound can be obtained in a crystalline form, single-crystal X-ray diffraction offers the most definitive structural information. This technique provides a precise three-dimensional map of electron density in the solid state, from which the exact positions of atoms can be determined.

X-ray crystallography is the gold standard for determining the absolute stereochemistry of chiral molecules. For derivatives containing stereocenters, this technique can unambiguously assign the (R) or (S) configuration. nih.gov

Furthermore, it reveals the precise conformation of the molecule as it exists in the crystal lattice. This includes:

Bond Lengths and Angles: Providing accurate measurements of all covalent bonds and the angles between them.

Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules arrange themselves in the solid state. This analysis of crystal packing is crucial for understanding physical properties like melting point and solubility. nih.gov

A key aspect of this is the identification and characterization of intermolecular interactions, particularly hydrogen bonds. In the crystal structures of related oxobutanoate derivatives, molecules are often linked by intermolecular C-H···O hydrogen bonds, which can organize the molecules into larger assemblies like dimers or layers. researchgate.netresearchgate.net The analysis of these networks provides fundamental insight into the forces that stabilize the crystal structure.

Table 4: Example Crystallographic Data for a Related Oxobutanoate Derivative

| Parameter | Example Value (from Ethyl 2-[(2,4-difluorophenyl)hydrazinylidene]-3-oxobutanoate) researchgate.net | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic symmetry of the unit cell |

| Space Group | P2₁/c | The specific symmetry operations within the unit cell |

| Unit Cell Dimensions | a = 14.9 Å, b = 7.9 Å, c = 21.3 Å, β = 109° | The size and shape of the repeating crystal unit |

Theoretical and Computational Spectroscopic Predictions

Modern computational chemistry provides powerful tools for predicting spectroscopic parameters, offering deep insights into molecular structure and properties before or alongside experimental work. For a molecule like this compound, these predictions are invaluable for spectral assignment and structural elucidation.

Density Functional Theory (DFT) has become a cornerstone of computational spectroscopy due to its balance of accuracy and computational cost. It is extensively used to predict Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopic data. researchgate.net

The process typically involves optimizing the molecular geometry of this compound using a selected functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(2d,p)). mdpi.comnih.gov Following geometry optimization, NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These theoretical calculations provide shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory. mdpi.com

Studies on structurally related compounds, such as 2,2-dimethylchroman-4-one (B181875) derivatives, have shown that DFT-predicted ¹H and ¹³C chemical shifts correlate well with experimental values, particularly for the aromatic portions of molecules. mdpi.com For this compound, similar accuracy is expected, which would be crucial for the unambiguous assignment of its ¹H and ¹³C NMR signals. Discrepancies between calculated and experimental values can often be minimized by employing more sophisticated functionals or including solvent effects through models like the Polarizable Continuum Model (PCM). researchgate.net

Similarly, DFT calculations can predict vibrational frequencies corresponding to IR absorption bands. These calculations, performed on the optimized geometry, yield harmonic frequencies that often systematically overestimate experimental values. This discrepancy is commonly corrected using empirical scaling factors, resulting in a predicted spectrum that is highly useful for assigning experimental IR bands to specific molecular vibrations, such as the characteristic C=O stretches of the ketone and ester groups.

Table 1: Representative DFT-Calculated vs. Experimental ¹³C NMR Chemical Shifts for a β-Keto Ester Moiety

This table illustrates the typical correlation achieved between experimental data and theoretical predictions using DFT (B3LYP/6-311++G(d,p)) for the carbon atoms in a molecule similar to this compound.

| Atom | Calculated δ (ppm) | Experimental δ (ppm) | Difference (ppm) |